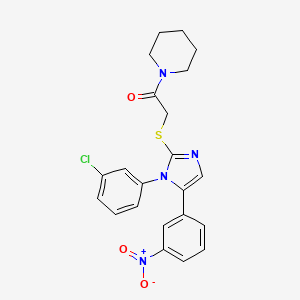

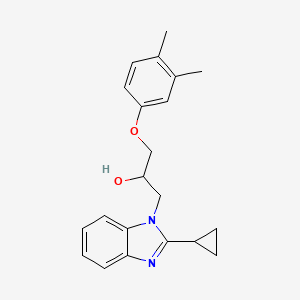

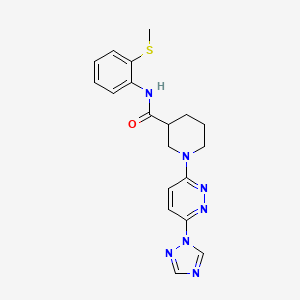

![molecular formula C27H27N5O3 B2599596 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone CAS No. 1170374-38-5](/img/structure/B2599596.png)

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzimidazole, a piperazine, and a nitrophenyl group. The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole . The piperazine group is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . The nitrophenyl group consists of a phenyl group where one hydrogen atom is replaced by a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group is planar due to the conjugation of the nitrogen atoms with the benzene ring . The piperazine ring is not planar and can exist in chair or boat conformations . The nitrophenyl group is planar with the nitro group being conjugated with the phenyl ring .Chemical Reactions Analysis

The benzimidazole group can undergo various reactions such as alkylation, acylation, and sulfonation . The piperazine group can undergo reactions with electrophiles at the nitrogen atoms . The nitrophenyl group can undergo reduction to give aniline .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups. Generally, benzimidazoles are solid at room temperature and have high melting points . Piperazines are usually liquids or low-melting solids . Nitrophenyl compounds are typically yellow to orange solids .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

Imidazole derivatives have demonstrated antibacterial and antimicrobial activities. Researchers have explored their potential as agents against various bacterial strains. Further investigation into the specific antibacterial properties of this compound could be valuable for drug development .

Antitumor Activity

Certain imidazole-containing compounds exhibit antitumor effects. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives have been evaluated for their antitumor potential against different cell lines. Investigating the antitumor activity of our compound could provide insights into its therapeutic potential .

Anti-Inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory properties. Understanding how this compound interacts with inflammatory pathways could contribute to the development of novel anti-inflammatory drugs .

Antiviral Applications

Enviroxime, an imidazole-containing compound, has antiviral activity. Exploring whether our compound exhibits similar effects against specific viruses could be relevant for antiviral drug discovery .

Antioxidant Properties

Some imidazole derivatives possess antioxidant properties. Investigating the antioxidant capacity of our compound may shed light on its potential role in oxidative stress management .

Anti-Protozoal and Antibacterial Activities

Ornidazole, another imidazole-based drug, is known for its anti-protozoal and antibacterial effects. Examining whether our compound shares similar properties could be informative .

Safety and Hazards

The safety and hazards of this compound would depend on the specific structure and functional groups. Generally, benzimidazoles are considered low in toxicity . Piperazines can be irritants and have been associated with various health effects . Nitrophenyl compounds can be explosive and are considered hazardous .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are known to have diverse pharmacokinetic properties, which contribute to their varied biological effects .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, which result from their interactions with various molecular and cellular targets .

Action Environment

The action of imidazole derivatives can be influenced by various environmental factors, which can affect their biological activities .

These activities result from their interactions with various targets and their influence on different biochemical pathways .

Propriétés

IUPAC Name |

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-20-11-12-22(17-25(20)32(34)35)27(33)30-15-13-29(14-16-30)19-26-28-23-9-5-6-10-24(23)31(26)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFIJHBHPZTLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

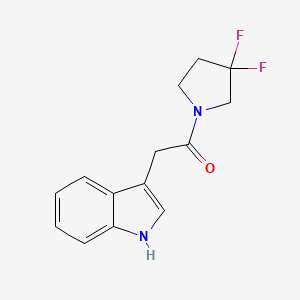

![3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2599518.png)

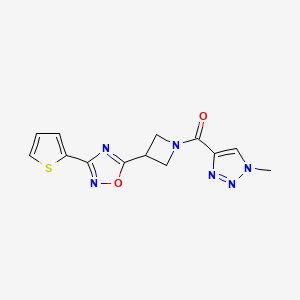

![N-[4-[3-(Methylsulfonylmethyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2599520.png)

![N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide](/img/structure/B2599532.png)

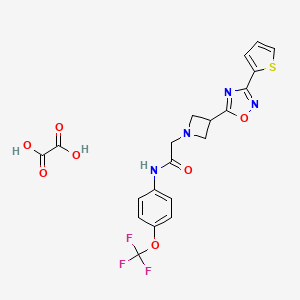

![Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2599536.png)